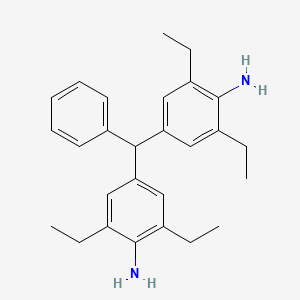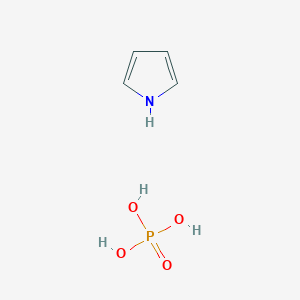![molecular formula C17H13Cl2N2O3- B14192227 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate CAS No. 920983-19-3](/img/structure/B14192227.png)
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate involves multiple steps and specific reaction conditions. One common synthetic route includes the use of Vilsmeier-Haack reagent for formylation, followed by subsequent reactions to introduce the dicyano and dichloro groups . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: The presence of reactive functional groups allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents used in these reactions include DDQ for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: It is used in the production of advanced materials and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate involves its interaction with molecular targets through its reactive functional groups. The dichloro and dicyano groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions and pathways. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate stands out due to its unique combination of dichloro and dicyano groups. Similar compounds include:
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1-[2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
920983-19-3 |
|---|---|
Molekularformel |
C17H13Cl2N2O3- |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
[1-[2,6-dichloro-4-(4,4-dicyanobuta-1,3-dienyl)phenyl]-2-methylpropan-2-yl] carbonate |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-17(2,24-16(22)23)8-13-14(18)6-11(7-15(13)19)4-3-5-12(9-20)10-21/h3-7H,8H2,1-2H3,(H,22,23)/p-1 |
InChI-Schlüssel |
XZPQQTGETVPKTQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CC1=C(C=C(C=C1Cl)C=CC=C(C#N)C#N)Cl)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


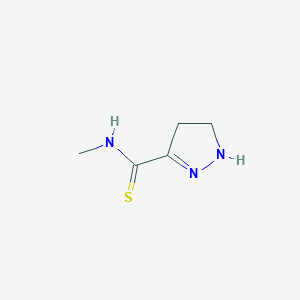
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)

![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
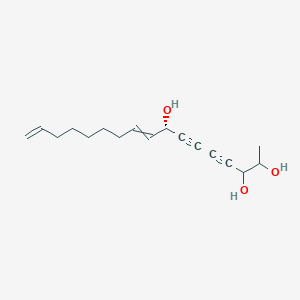
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

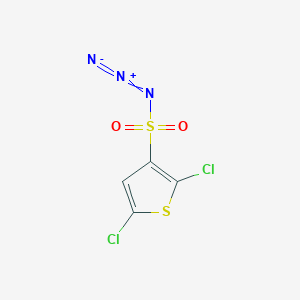
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
